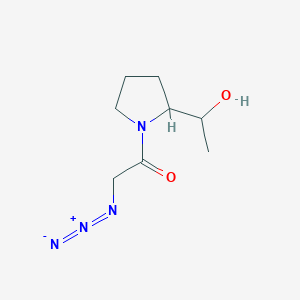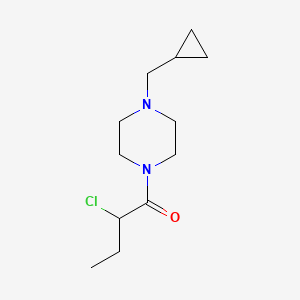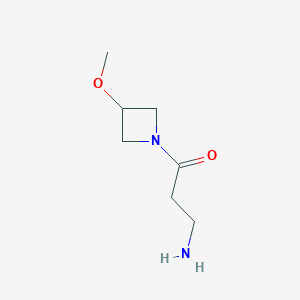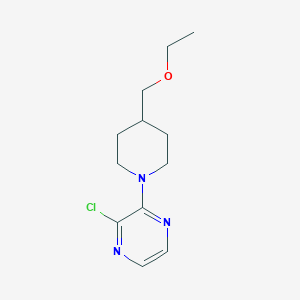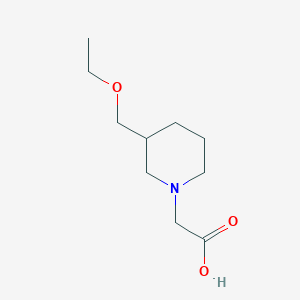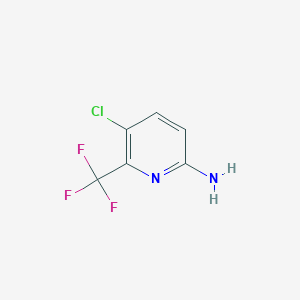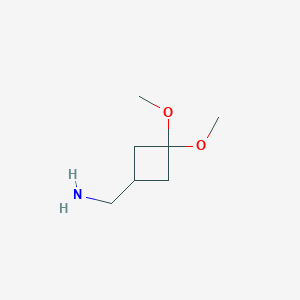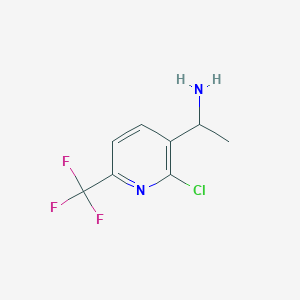![molecular formula C10H15F2NO2 B1490936 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid CAS No. 1874111-88-2](/img/structure/B1490936.png)
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Overview
Description
The compound is a propanoic acid derivative with a difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl group attached to the third carbon . Pyrroles are a class of organic compounds whose molecules contain a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered pyrrole ring, which is a common structure in many biologically active compounds . The difluorohexahydrocyclopenta[c] group would add complexity to the structure.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrroles generally undergo reactions such as acylation, reduction, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, pyrroles are typically colorless volatile liquids .Scientific Research Applications
Novel Synthesis Approaches
Research has explored the synthesis of various acyclic and heterocyclic compounds utilizing related chemical structures. For instance, the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, such as 4,5-dihydro-1H-pyrroles, from reactions involving similar chemical groups demonstrates the compound's utility in synthesizing novel chemical entities (Sokolov & Aksinenko, 2010).
Heterocyclic Compound Formation
Another study highlights the use of a related compound, 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, in synthesizing monocyclic-2-azetidinones, showcasing its role in creating significant heterocyclic structures with potential pharmaceutical applications (Behzadi et al., 2015).
Enhanced Anion Affinity
The modification of chemical structures to include difluoro-pyrrole units, such as in the synthesis of octamethyloctafluorocalix[4]pyrrole, illustrates an application in developing neutral anion receptors with augmented affinities. This approach significantly improves the binding of anions like fluoride, chloride, or dihydrogen phosphate, highlighting the chemical's role in advancing sensor technology (Anzenbacher et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)3-1-7-5-13(6-8(7)10)4-2-9(14)15/h7-8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLKDXYUTQUEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



